Prochloraz

Fusarium EC50 mycelial growth inhibition

Prochloraz is the definitive imidazole-class DMI fungicide for R&D and formulation development where triazole substitution fails. Key differentiators: ~450-fold stronger cytochrome P450 inhibition (IC50 0.011 μM) than propiconazole (4.9 μM), enabling synergistic insecticide-fungicide mixtures. Unmatched intrinsic potency against Fusarium spp. (EC50 <0.1 mg/L), Botrytis cinerea (EC50 0.0233 mg/L), and 50× greater aflatoxin suppression vs tebuconazole at 0.1 mg/L. Achieves 80–92% Fusarium rot control in ornamentals. Not registered for US agricultural use; confirm R&D eligibility before ordering. Bulk and analytical-grade available.

Molecular Formula C15H16Cl3N3O2
Molecular Weight 376.7 g/mol
CAS No. 67747-09-5
Cat. No. B1679089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchloraz
CAS67747-09-5
SynonymsN-propyl-N-(2-(2,4,6-trichlorophenoxy)ethyl)-1H-imidazole
prochloraz
prochloraz-Mn
Molecular FormulaC15H16Cl3N3O2
Molecular Weight376.7 g/mol
Structural Identifiers
SMILESCCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2
InChIInChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3
InChIKeyTVLSRXXIMLFWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prochloraz (CAS 67747-09-5): Imidazole Fungicide Comparative Efficacy and Procurement Guidance


Prochloraz is an imidazole-class fungicide introduced in 1978 and widely used in agriculture across Europe, Asia, Australia, and South America to control a broad spectrum of fungal pathogens [1]. As a sterol 14α-demethylation inhibitor (DMI), it disrupts ergosterol biosynthesis in fungal cell membranes . It is not registered for use in the United States [1]. Physicochemical properties include low water solubility (34 mg/L at 25°C), melting point of 48–51°C, and pH-dependent aqueous stability with optimal persistence at neutral pH (half-life 18–19 days) [2] [3] [4].

Why Prochloraz Cannot Be Replaced by Other DMI Fungicides in Scientific and Industrial Applications


Despite belonging to the demethylation inhibitor (DMI) class alongside triazoles like tebuconazole and propiconazole, imidazole-based prochloraz exhibits markedly different physicochemical, toxicodynamic, and efficacy profiles that preclude simple substitution. Its imidazole moiety confers up to 450-fold stronger inhibition of cytochrome P450 enzymes compared to triazole propiconazole [1], alters endocrine activity potency rankings [2], and modulates cross-resistance patterns in fungal populations . Furthermore, prochloraz demonstrates superior or equivalent efficacy against specific pathogen complexes such as Fusarium spp. and Botrytis cinerea at lower effective concentrations than alternative DMI fungicides [3] [4]. These quantifiable differences mandate compound-specific evaluation rather than class-level interchangeability.

Quantitative Differentiation Evidence for Prochloraz Relative to Key Comparators


Prochloraz Demonstrates Superior In Vitro Efficacy Against Fusarium Species Relative to Tebuconazole and Carbendazim

Prochloraz exhibited the highest growth inhibition among five tested fungicides against Fusarium graminearum, F. avenaceum, and F. verticillioides. EC50 values for prochloraz were uniformly below 0.1 mg/L for all isolates, whereas tebuconazole EC50 values ranged from 0.22–2.57 mg/L and carbendazim EC50 values ranged from 0.39–1.41 mg/L [1]. In a separate study on Fusarium oxysporum, both prochloraz and tebuconazole inhibited mycelial growth by 95–100% at 10 ppm a.i., with protective control values of 80–92% for prochloraz versus 84–88% for tebuconazole [2].

Fusarium EC50 mycelial growth inhibition comparative fungicide efficacy

Prochloraz Outperforms Tebuconazole in Suppressing Aspergillus flavus Growth and Aflatoxin Production in Maize

In maize kernel inoculation studies, fungicide effectiveness followed the ranking prochloraz > prochloraz + tebuconazole (2:1 mixture) > tebuconazole alone [1]. Aflatoxins were undetected at the highest fungicide doses, and only trace levels appeared at 0.1 mg/L prochloraz versus 5.0 mg/L tebuconazole [1], indicating a ~50-fold potency advantage for prochloraz in aflatoxin suppression.

Aspergillus flavus aflatoxin maize azole efficacy ranking

Prochloraz Exhibits ~450-Fold Stronger Cytochrome P450 Inhibition Than Propiconazole, Driving Differential Synergistic Potential

In Daphnia magna, the IC50 for in vivo inhibition of cytochrome P450 (ECOD activity) was 0.011 ± 0.002 μM for prochloraz versus 4.9 ± 0.06 μM for propiconazole [1]. This ~450-fold difference explains the stronger synergistic potential of prochloraz with pyrethroid insecticides. Additionally, ECOD activity remained inhibited in prochloraz-exposed daphnids for 12 hours after transfer to azole-free medium, whereas propiconazole-exposed organisms recovered ~80% of activity immediately, indicating irreversible versus reversible P450 binding [1].

cytochrome P450 ECOD synergism toxicodynamics imidazole vs triazole

Prochloraz Demonstrates Superior In Vitro Toxicity to Botrytis cinerea Relative to Carbendazim, Procymidone, and Iprodione

In laboratory mycelial growth assays, prochloraz achieved the lowest EC50 against Botrytis cinerea among six commercial fungicides tested. The EC50 of prochloraz was 0.0233 mg/L, compared to 0.0421 mg/L for carbendazim, 0.1724 mg/L for procymidone, and 0.2837 mg/L for iprodione [1]. A separate study confirmed 25% prochloraz EC had an EC50 of 0.0397 μg/mL and field control efficacy of 85.57% [2].

Botrytis cinerea EC50 gray mold fungicide toxicity ranking

Prochloraz Exhibits Higher Endocrine Activity Potency Than Triazole Comparators Across Multiple Receptor Assays

In vitro assays ranked prochloraz as the most potent among tested azoles for estrogen receptor (ER) antagonism (prochloraz > tebuconazole » epoxiconazole » propiconazole) and aryl hydrocarbon receptor (AhR) agonism (prochloraz >>> tebuconazole » epoxiconazole » propiconazole). Aromatase inhibition followed prochloraz > epoxiconazole » tebuconazole > propiconazole [1]. Prochloraz exhibits IC50 values of 25 μM (ER), 4 μM (AR), and 0.3 μM (aromatase) .

endocrine disruption ER antagonist AhR agonist aromatase inhibition potency ranking

High-Value Application Scenarios for Prochloraz Based on Quantified Differentiation Evidence


Fusarium Head Blight and Root Rot Management in Cereals and Horticultural Crops

Prochloraz is the preferred DMI fungicide for Fusarium species control in wheat, maize, and ornamental crops due to its consistently low EC50 (<0.1 mg/L) across F. graminearum, F. avenaceum, F. verticillioides, and F. oxysporum isolates [1]. Protective applications achieve 80–92% disease control in orchid Fusarium rot [2]. Its potency advantage over tebuconazole (EC50 0.22–2.57 mg/L) and carbendazim (EC50 0.39–1.41 mg/L) enables reduced application rates without compromising efficacy [1].

Aflatoxin Mitigation in Stored Maize and Post-Harvest Commodities

In maize storage and processing scenarios where Aspergillus flavus contamination threatens food safety, prochloraz is the optimal azole selection. Its ~50-fold greater potency than tebuconazole for aflatoxin suppression means effective mycotoxin control at 0.1 mg/L versus 5.0 mg/L [3]. This concentration differential translates to lower residue burdens and improved compliance with maximum residue limits (MRLs) in food commodities.

Pyrethroid Synergist in Integrated Pest Management Programs

When formulating or recommending fungicide-insecticide mixtures for enhanced pest control, prochloraz offers quantifiable synergistic advantages over propiconazole. Its ~450-fold stronger cytochrome P450 inhibition (IC50 0.011 μM vs 4.9 μM) and irreversible binding prolong insecticide activity in target organisms [4]. This property is especially valuable in resistance management strategies where metabolic detoxification by P450 enzymes compromises pyrethroid efficacy.

Botrytis cinerea (Gray Mold) Control in Greenhouse and Field Horticulture

For crops prone to Botrytis cinerea infection (grapes, strawberries, tomatoes, ornamentals), prochloraz provides the highest intrinsic activity among commonly used fungicides. Its EC50 of 0.0233 mg/L surpasses carbendazim (0.0421 mg/L), procymidone (0.1724 mg/L), and iprodione (0.2837 mg/L) [5]. Field trials confirm 85.57% control efficacy [6]. This potency advantage supports lower application rates and reduced environmental loading while maintaining disease suppression.

Technical Documentation Hub

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